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Compound of Interest

Compound Name: DMTr-TNA-5MeU-amidite

Cat. No.: B13721025

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-TNA-5MeU-amidite, a key

building block in the synthesis of Threose Nucleic Acid (TNA). TNA is a synthetic nucleic acid

analog with a modified sugar-phosphate backbone that offers unique properties for therapeutic

and diagnostic applications. This document details the molecular characteristics of DMTr-TNA-
5MeU-amidite and outlines the general experimental workflow for its incorporation into TNA

oligonucleotides.

Core Molecular Data
DMTr-TNA-5MeU-amidite is a phosphoramidite monomer specifically designed for use in

automated solid-phase oligonucleotide synthesis.[1] Its chemical structure consists of a 5-

methyluridine (5MeU) nucleobase, a threose sugar moiety, and a dimethoxytrityl (DMTr)

protecting group on the 5'-hydroxyl function. The phosphoramidite group at the 3'-position

enables the sequential addition of the monomer to a growing oligonucleotide chain.
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Property Value References

Molecular Weight 730.8 g/mol [1][2]

Chemical Formula C₃₉H₄₇N₄O₈P [1][2]

CAS Number 325683-94-1 [1]

Description

A uridine phosphoramidite

monomer used for the

synthesis of Threose Nucleic

Acid (TNA) oligonucleotides.

[1][3]

Role in Threose Nucleic Acid (TNA) Synthesis
TNA is an artificial genetic polymer where the conventional ribose or deoxyribose sugar is

replaced by a four-carbon threose sugar. This structural modification confers remarkable

properties to TNA, including resistance to nuclease degradation, making it a promising

candidate for therapeutic applications such as antisense therapy.[1] TNA can form stable

duplexes with itself, as well as with DNA and RNA, allowing it to function as a recognition

molecule.

The synthesis of TNA oligonucleotides is achieved through automated solid-phase

phosphoramidite chemistry, a well-established method for creating custom nucleic acid

sequences. DMTr-TNA-5MeU-amidite serves as the precursor for incorporating 5-

methyluridine into the TNA backbone. The general synthesis process involves a series of

repeated cycles, each adding one nucleotide to the growing chain.

Experimental Workflow: Solid-Phase TNA
Oligonucleotide Synthesis
The following diagram illustrates the key steps in a single cycle of solid-phase TNA

oligonucleotide synthesis using DMTr-TNA-5MeU-amidite.
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Single Nucleotide Addition Cycle

1. Deblocking
(Removal of DMTr group)

2. Coupling
(Addition of DMTr-TNA-5MeU-amidite)

3. Capping
(Acetylation of unreacted 5'-OH groups)

4. Oxidation
(P(III) to P(V))

Elongated TNA Chain
(Ready for next cycle)

Solid Support with
Initial Nucleoside

Click to download full resolution via product page

TNA Oligonucleotide Synthesis Cycle

Detailed Experimental Protocol: General Solid-
Phase Synthesis
While a specific, detailed protocol for the synthesis of the DMTr-TNA-5MeU-amidite monomer

itself is not readily available in the public domain, the general procedure for its use in

oligonucleotide synthesis is well-established. The following outlines the key steps in a typical

automated synthesis cycle:

Deblocking: The cycle begins with the removal of the acid-labile 5'-DMTr protecting group

from the nucleotide attached to the solid support. This is typically achieved by treatment with

a mild acid, such as trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group

for the next coupling reaction.

Coupling: The DMTr-TNA-5MeU-amidite, dissolved in an anhydrous solvent like acetonitrile,

is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite

is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This

reaction forms a phosphite triester linkage. The efficiency of this step is crucial for the overall

yield of the final oligonucleotide.

Capping: To prevent the elongation of chains that failed to react during the coupling step

("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is

typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized

to a more stable pentavalent phosphate triester. This is commonly achieved using a solution
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of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon

completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all

protecting groups are removed to yield the final, purified TNA oligonucleotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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